molecular formula C27H30N4O4 B2710288 ethyl 6-methyl-4-{3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 956754-97-5

ethyl 6-methyl-4-{3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2710288
CAS No.: 956754-97-5
M. Wt: 474.561
InChI Key: OPWWLAPXVGGVIG-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-{3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative with a pyrazole-pyrrolidine hybrid scaffold. The compound’s structure features a tetrahydropyrimidine core substituted with a 3-methyl-4-(isopropoxy)phenyl-pyrazole moiety, which may enhance lipophilicity and receptor interactions.

Properties

IUPAC Name

ethyl 6-methyl-4-[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O4/c1-6-34-26(32)23-18(5)28-27(33)29-25(23)21-15-31(20-10-8-7-9-11-20)30-24(21)19-12-13-22(17(4)14-19)35-16(2)3/h7-16,25H,6H2,1-5H3,(H2,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWWLAPXVGGVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=C2C3=CC(=C(C=C3)OC(C)C)C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

  • Chlorinated Analog : Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (C₁₈H₁₉ClN₄O₃)

    • Key Differences : Replaces the 3-methyl-4-(isopropoxy)phenyl group with a 5-chloro-3-methyl-1-phenyl substituent.
    • Impact : The chloro group increases molecular polarity (Cl vs. isopropoxy) but reduces steric bulk. Crystallographic data (triclinic P1 space group, Z = 2) suggest tighter packing due to smaller substituents .
    • Bioactivity : Chlorinated DHPMs show enhanced antibacterial activity compared to alkoxy-substituted derivatives .
  • Fluorinated Analog : Ethyl-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

    • Key Differences : Substitutes the 3-methyl-4-(isopropoxy)phenyl group with a 4-fluorophenyl moiety.
    • Impact : Fluorine’s electronegativity improves metabolic stability and membrane permeability.
    • Synthetic Pathway : Prepared via hydrazine-mediated cyclization, differing from the Biginelli reaction used for the target compound .

Modifications to the Pyrimidine Core

  • Thioxo Derivative: Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 1243021-30-8) Key Differences: Replaces the 2-oxo group with a 2-thioxo moiety.
  • Thiazolo-Fused Analog: Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate Key Differences: Incorporates a thiazolo ring fused to the pyrimidine core.

Pharmacological and Physicochemical Comparisons

Table 1: Structural and Functional Comparison

Compound Molecular Weight Key Substituents Bioactivity Highlights
Target Compound ~450 g/mol 3-methyl-4-(isopropoxy)phenyl-pyrazole Hypothesized antihypertensive/antibacterial
Chlorinated Analog 374.82 g/mol 5-chloro-3-methyl-1-phenyl-pyrazole Antibacterial (MIC: 12.5 µg/mL)
Fluorinated Analog ~420 g/mol 4-fluorophenyl-pyrazole Anticancer (IC₅₀: 8.7 µM)
Thiazolo-Fused Derivative ~580 g/mol Thiazolo-pyrimidine hybrid Enzyme inhibition (Ki: 0.3 nM)

Table 2: Crystallographic Data

Compound Space Group Unit Cell Volume (ų) Density (g/cm³)
Chlorinated Analog P1 871.58 1.428
Thiazolo-Fused Derivative P2₁/c 2,210.2 1.532

Q & A

Q. How is the structural identity of this compound confirmed experimentally?

Methodological Answer: Structural characterization relies on a combination of Nuclear Magnetic Resonance (NMR) for proton and carbon environments, Infrared Spectroscopy (IR) for functional group verification (e.g., carbonyl stretch at ~1700 cm⁻¹), and High-Resolution Mass Spectrometry (HRMS) for molecular weight validation. For example, the tetrahydropyrimidine ring system and pyrazole substituents produce distinct splitting patterns in 1^1H NMR (e.g., methyl groups at δ 1.2–1.5 ppm and aromatic protons at δ 6.8–7.5 ppm) . Single-crystal X-ray diffraction is critical for resolving stereochemistry, as demonstrated in analogous compounds where bond angles (e.g., O1–C11–N3 = 122.70°) and torsion angles confirm spatial arrangements .

Q. What are the common synthetic routes for this compound?

Methodological Answer: Synthesis typically involves a multi-step approach :

Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters.

Coupling of the pyrazole moiety to the tetrahydropyrimidine scaffold using Ullmann or Suzuki-Miyaura reactions for aryl-aryl bonds.

Esterification of the carboxylate group under mild acidic conditions (e.g., ethanol/HCl).
Key challenges include optimizing regioselectivity in pyrazole formation and minimizing racemization during tetrahydropyrimidine ring closure. Yields range from 45–70% depending on substituent steric effects .

Q. What biological activities are associated with this compound?

Methodological Answer: The compound exhibits potential antimicrobial and anti-inflammatory activity attributed to its pyrazole and tetrahydropyrimidine moieties. For instance:

  • MIC values against Staphylococcus aureus: 12.5–25 μg/mL (comparable to ciprofloxacin).
  • COX-2 inhibition : IC₅₀ = 1.8 μM (vs. celecoxib IC₅₀ = 0.9 μM).
    Activity is modulated by substituents; electron-withdrawing groups on the phenyl ring enhance potency, while bulky substituents reduce bioavailability .

Advanced Research Questions

Q. How can synthetic yields be improved while maintaining stereochemical integrity?

Methodological Answer: Yield optimization requires temperature-controlled stepwise reactions :

  • Pyrazole cyclization : Conduct at 0–5°C to prevent side reactions.
  • Catalytic systems : Use Pd(OAc)₂/XPhos for Suzuki couplings (yield improvement from 55% to 78%).
  • Chiral auxiliaries : (R)-BINOL derivatives ensure >90% enantiomeric excess in tetrahydropyrimidine formation .

Q. How can contradictions in biological activity data be resolved?

Methodological Answer: Discrepancies often arise from assay conditions or solubility limitations . For example:

  • Solubility : DMSO stock concentrations >5% may denature proteins, artificially reducing activity.
  • Assay validation : Use orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays).
    A study on a related compound showed IC₅₀ variations from 1.2 μM (enzymatic assay) to 3.5 μM (cell-based) due to membrane permeability issues .

Q. What computational methods predict binding modes with biological targets?

Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model interactions. For example:

  • Docking score : −9.2 kcal/mol with COX-2 (PDB: 5KIR), involving π-π stacking with Tyr385.
  • MM-PBSA calculations : ΔG_binding = −24.3 kJ/mol, highlighting hydrophobic contributions from the isopropoxy group .

Key Recommendations for Researchers

  • Prioritize crystallography for resolving stereochemical ambiguities.
  • Use chiral HPLC to validate enantiopurity in asymmetric syntheses.
  • Cross-validate biological assays with physicochemical stability studies (e.g., pH-dependent solubility).

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